

The Quinoline-2-Carboxylate Moiety: A Technical Guide to its Reactivity and Applications

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Compound of Interest

Compound Name: Ethyl quinoline-2-carboxylate

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For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a privileged heterocyclic motif integral to medicinal chemistry and materials science.^{[1][2]} Among its myriad derivatives, the quinoline-2-carboxylate moiety, also known as quinaldic acid, is a cornerstone for the synthesis of complex organic molecules, coordination complexes, and pharmacologically active agents.^{[3][4]} Its structure, featuring a carboxylic acid group at the 2-position of the quinoline ring, confers unique reactivity and chelating properties. Derivatives of quinoline-2-carboxylic acid have demonstrated a vast spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties, making this core a subject of intense research in drug discovery.^{[5][6][7][8][9]}

This technical guide provides a comprehensive overview of the synthesis, reactivity, and applications of the quinoline-2-carboxylate core, with detailed experimental protocols, quantitative data summaries, and visualizations of key chemical and biological processes.

Synthesis of the Quinoline-2-Carboxylate Core

The construction of the quinoline-2-carboxylate framework can be achieved through several synthetic strategies, ranging from classical named reactions to modern one-pot procedures.

Oxidation of 2-Methylquinoline (Quinaldine)

One of the most direct and widely utilized methods for preparing quinoline-2-carboxylic acid is the oxidation of the methyl group of 2-methylquinoline.^[4] This approach is robust and scalable, employing common oxidizing agents.

Classical Named Reactions

Several foundational methods in organic chemistry for quinoline synthesis can be adapted to produce precursors for quinoline-2-carboxylates. These reactions build the heterocyclic ring system from simpler acyclic or aromatic precursors.

- **Friedländer Synthesis:** This reaction involves the acid- or base-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α -methylene group, such as a pyruvate ester, to directly form a substituted quinoline-2-carboxylate.^{[10][11][12][13]} The versatility and operational simplicity of this method make it highly valuable.^[13]
- **Doebner-von Miller Reaction:** This reaction synthesizes quinolines by reacting anilines with α,β -unsaturated carbonyl compounds.^{[14][15]} By choosing an appropriate α,β -unsaturated α -ketoester, this method can be tailored to yield quinoline-2-carboxylate derivatives.^[16]
- **Combes Synthesis:** The Combes synthesis involves the acid-catalyzed condensation of an aniline with a β -diketone.^{[17][18][19][20]} While typically used for 2,4-substituted quinolines, variations can be employed to access the desired scaffold.
- **Pfitzinger Reaction:** This reaction provides a route to quinoline-4-carboxylic acids through the condensation of isatin with a carbonyl compound in the presence of a base.^{[21][22][23]} Although it doesn't directly yield the 2-carboxylate isomer, it is a significant related synthesis for functionalized quinoline carboxylic acids.^{[23][24]}

Modern Synthetic Approaches

Contemporary organic synthesis has introduced efficient one-pot methodologies for constructing the quinoline-2-carboxylate skeleton. A notable example is the reaction between 2-aminobenzaldehydes and β -nitroacrylates.^{[3][25][26]} This process proceeds through a sequence of aza-Michael addition and intramolecular Henry (nitro-aldol) reactions, followed by elimination and aromatization to furnish the final product.^{[25][26]}

Core Reactivity of the Quinoline-2-Carboxylate Moiety

The reactivity of quinoline-2-carboxylate is dictated by its three principal components: the carboxylic acid group, the electron-deficient pyridine ring, and the electron-rich benzene ring.

Reactions at the Carboxylate Group

- **Ester and Amide Formation:** The carboxylic acid can be readily converted to its acid chloride, typically using thionyl chloride (SOCl_2), which then serves as a highly reactive intermediate for the synthesis of a wide range of esters and amides upon reaction with alcohols or amines, respectively.^{[5][27]} These derivatives are often explored for their biological activities.^[5]
- **Decarboxylation:** The removal of the carboxylic acid group to yield the parent quinoline is possible but generally requires harsh conditions, such as pyrolysis with calcium oxide.^[28]
- **Coordination Chemistry:** The quinoline-2-carboxylate anion is an excellent bidentate ligand, coordinating to metal ions through the heterocyclic nitrogen atom and a carboxylate oxygen to form a stable five-membered chelate ring.^{[29][30]} This property is exploited in the synthesis of coordination polymers and metal complexes with applications in catalysis, materials science, and bioinorganic chemistry.^{[30][31][32]}

Reactions on the Quinoline Ring System

- **Electrophilic Aromatic Substitution (SEAr):** The quinoline ring system is generally deactivated towards electrophilic attack due to the electron-withdrawing nature of the nitrogen atom.^[33] Consequently, electrophilic substitution occurs preferentially on the more electron-rich benzene ring, primarily at the C5 and C8 positions.^{[33][34][35]} The carboxylic acid group at C2 further deactivates the molecule.
- **Nucleophilic Aromatic Substitution (S_NAr):** The pyridine portion of the quinoline ring is electron-deficient and thus susceptible to nucleophilic attack, particularly at the C2 and C4 positions.^[33] This reactivity is often exploited using halo-substituted quinoline-2-carboxylates.

- Reactions at the Nitrogen Atom: The lone pair of electrons on the quinoline nitrogen allows it to act as a base, forming salts with acids. It can also be alkylated to form quaternary quinolinium salts or oxidized to form a quinoline N-oxide, which can alter the substitution pattern of the ring system.[33]

Experimental Protocols

Protocol 1: Synthesis of Quinoline-2-carboxylic Acid via Oxidation

This protocol describes the synthesis of quinoline-2-carboxylic acid from 2-methylquinoline using potassium permanganate as the oxidizing agent.[4]

- Preparation of Reaction Mixture: In a round-bottom flask equipped with a reflux condenser and mechanical stirrer, dissolve sodium hydroxide (molar equivalent) in distilled water. To this alkaline solution, add 2-methylquinoline (1 equivalent).
- Addition of Oxidant: While stirring vigorously, slowly add powdered potassium permanganate (KMnO_4) (calculated molar equivalents) in small portions. The addition must be controlled to manage the exothermic reaction.
- Reflux: Once the addition is complete, heat the mixture to reflux for several hours until the purple color of the permanganate has disappeared, indicating the completion of the reaction.
- Work-up: Cool the reaction mixture and filter the hot solution to remove the manganese dioxide (MnO_2) precipitate.
- Acidification and Precipitation: Cool the filtrate in an ice bath. Carefully acidify the solution with a mineral acid (e.g., 10% HCl) to a pH of approximately 3-4. Quinoline-2-carboxylic acid will precipitate as a solid.[4]
- Isolation and Purification: Collect the precipitate by vacuum filtration and wash with cold distilled water. The crude product can be purified by recrystallization from an ethanol/water mixture.
- Drying: Dry the purified crystals in a vacuum oven.

Protocol 2: Friedländer Synthesis of a Substituted Quinoline

This protocol provides a general procedure for the Friedländer synthesis, which can be adapted for quinoline-2-carboxylates.

- **Reaction Setup:** In a suitable reaction vessel, combine the 2-aminoaryl ketone (1.0 mmol), the α -methylene carbonyl compound (e.g., ethyl pyruvate, 1.2 mmol), and a catalytic amount of an acid (e.g., p-toluenesulfonic acid, 10 mol%) or base in a solvent such as ethanol.[25]
- **Heating:** The mixture can be heated under conventional reflux or subjected to microwave irradiation (e.g., 120 °C for 5-15 minutes) until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).[13][25]
- **Work-up:** Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
- **Purification:** The resulting residue is purified by column chromatography on silica gel to yield the desired substituted quinoline.[25]

Quantitative Data Presentation

Table 1: Physicochemical Properties of Quinoline-2-carboxylic Acid

Property	Value
IUPAC Name	Quinoline-2-carboxylic acid
Common Name	Quinaldic acid
CAS Number	93-10-7
Molecular Formula	C ₁₀ H ₇ NO ₂
Molecular Weight	173.17 g/mol
Appearance	White to light yellow crystalline powder
Melting Point	156-158 °C
Solubility	Sparingly soluble in cold water; soluble in hot water, ethanol, and alkali solutions

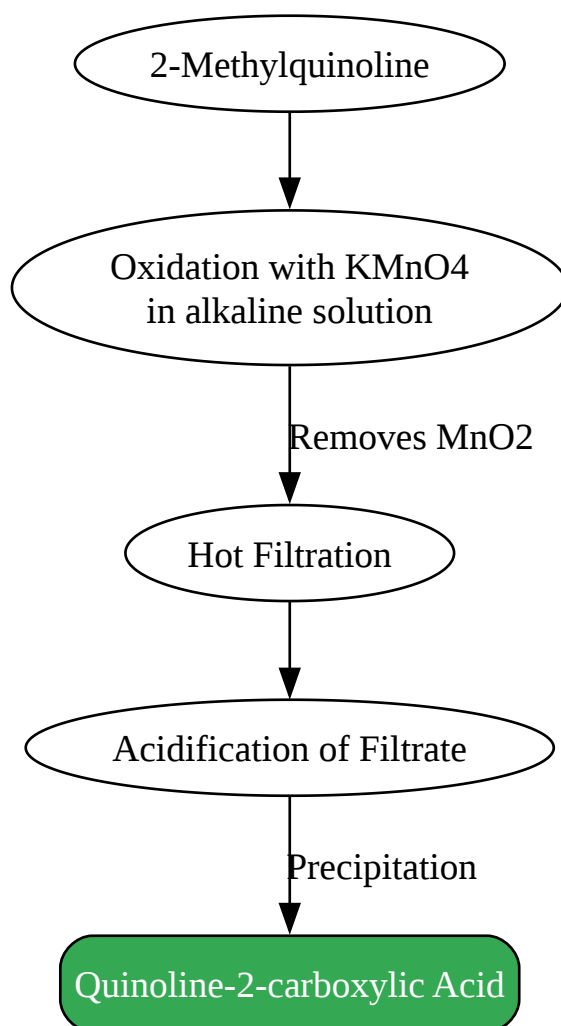
Table 2: Selected Anticancer Activity of Quinoline-2-Carboxylate Derivatives

The following table summarizes the in vitro anticancer activity of selected derivatives, with IC₅₀ values indicating the concentration required for 50% inhibition of cell growth.

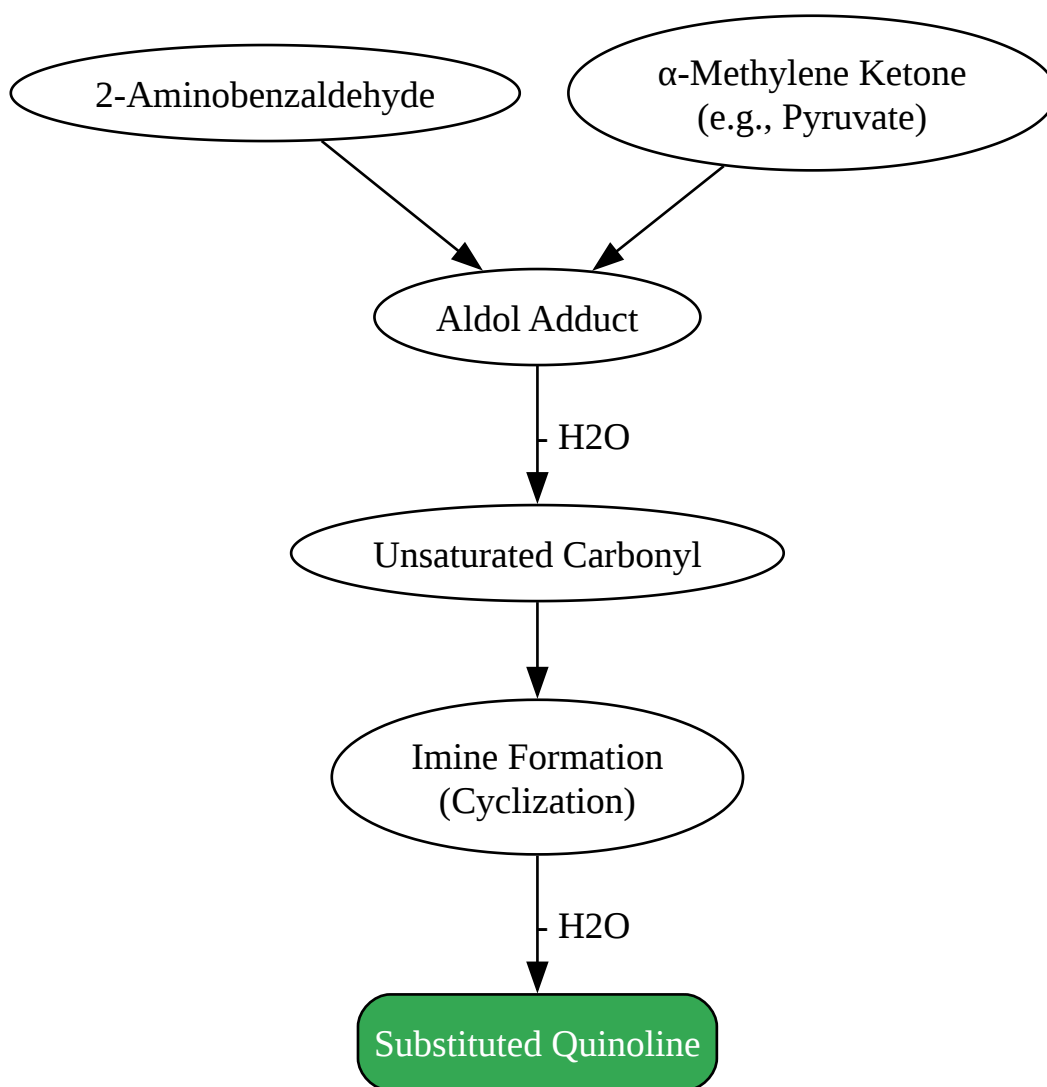
Compound	Cell Line	IC ₅₀ (µg/mL)	Reference
Quinoline-2-carboxylic acid	MCF7 (Breast)	Significant Growth Inhibition	[7]
Quinoline-2-carboxylic acid	HELA (Cervical)	Significant Cytotoxicity	[7]
Quinoline-2-carboxylic acid aryl ester	PC3 (Prostate)	26	[36]

Mandatory Visualizations

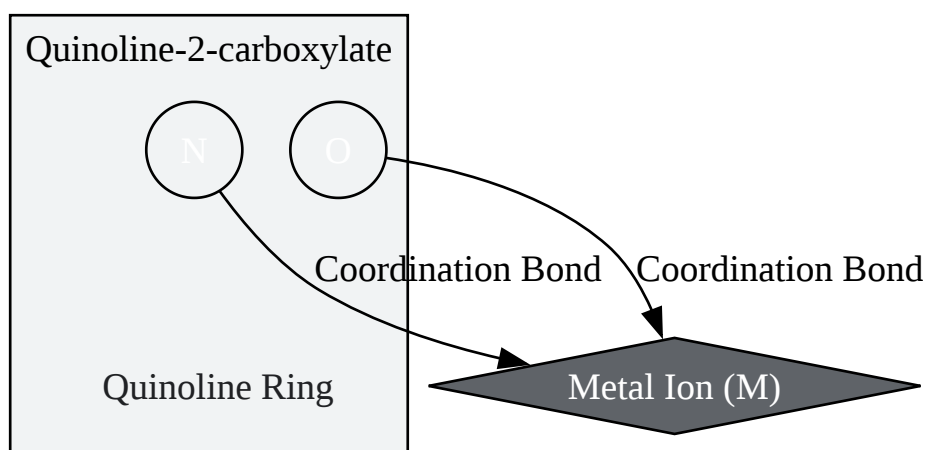
Synthesis and Reactivity Diagrams



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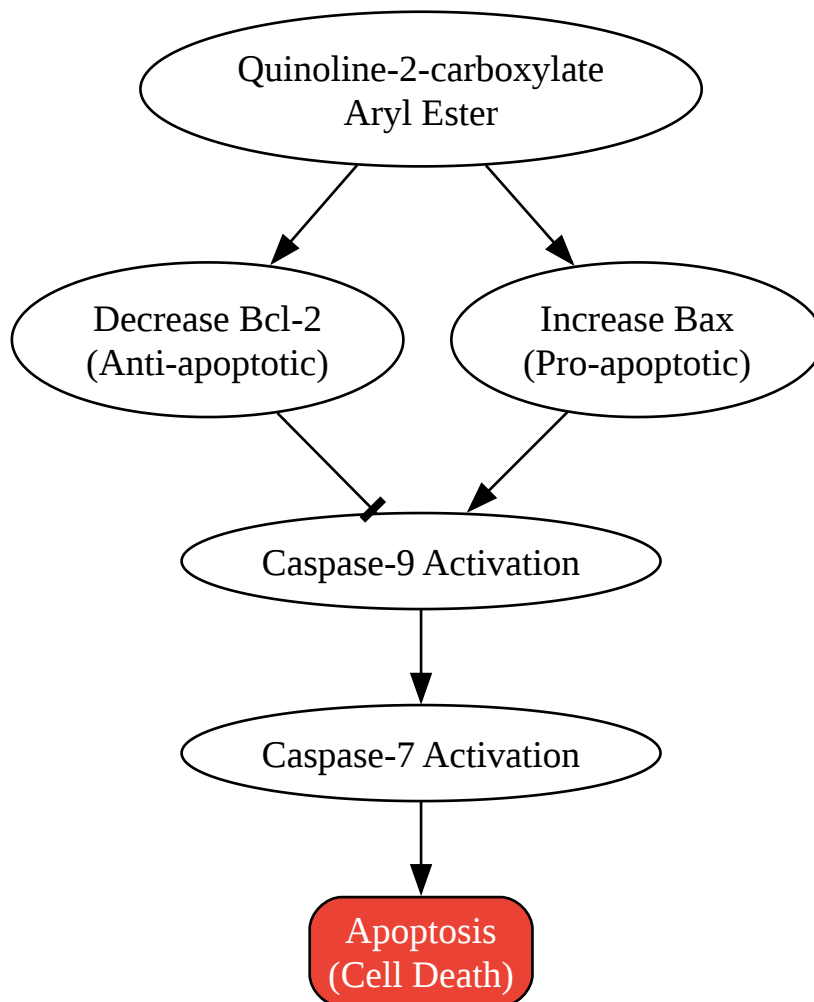


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Biological Activity Pathway

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Applications in Drug Development and Beyond

The quinoline-2-carboxylate moiety is a versatile scaffold that has been extensively explored for its therapeutic potential. Its derivatives are prominent in the development of novel drugs targeting a range of diseases.

- **Anticancer Agents:** Numerous derivatives have shown potent cytotoxic effects against various cancer cell lines, including prostate, breast, and cervical cancers.[7][36] The

mechanisms often involve the induction of apoptosis (programmed cell death) through the modulation of key regulatory proteins like Bax and Bcl-2 and the activation of caspases.[36]

- **Antimicrobial and Antimalarial Activity:** The quinoline core is famous for its role in antimalarial drugs like chloroquine.[8] Novel derivatives of quinoline-2-carboxylic acid continue to be synthesized and evaluated for their activity against pathogens, including multidrug-resistant bacteria and the Plasmodium falciparum parasite.[8][9][27]
- **Anti-inflammatory and Analgesic Activity:** Amides and esters of quinoline-2-carboxylic acid have been investigated for their potential as anti-inflammatory and analgesic agents, showing promise in animal models.[5]
- **Enzyme Inhibition:** The ability of the quinoline-2-carboxylate scaffold to chelate metal ions is crucial for its function as an enzyme inhibitor. For example, copper(II) complexes of related quinoline thiosemicarbazones have been shown to inhibit topoisomerase IIa, an important target in cancer therapy.[31]
- **Analytical Chemistry:** Beyond medicine, quinoline-2-carboxylic acid serves as a precipitating agent for the quantitative analysis of various metal ions, including copper, zinc, and iron, due to its ability to form insoluble metal salts.[37]

Conclusion

The quinoline-2-carboxylate moiety represents a fundamentally important and highly versatile chemical entity. Its synthesis is achievable through both classical and modern organic reactions, allowing for the creation of a vast library of derivatives. The interplay between the reactivity of the carboxylic acid function and the aromatic quinoline ring system provides a rich platform for chemical modification. This has led to its central role as a scaffold in drug discovery, yielding compounds with significant anticancer, antimicrobial, and anti-inflammatory properties, and as a powerful ligand in coordination chemistry. For researchers and developers, a thorough understanding of the reactivity of this core is essential for harnessing its full potential in creating novel therapeutics and advanced materials.

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